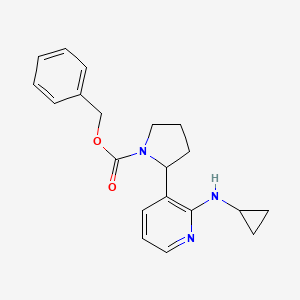

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine core substituted with a benzyl carboxylate group and a pyridine ring bearing a cyclopropylamino moiety.

Properties

Molecular Formula |

C20H23N3O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

benzyl 2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H23N3O2/c24-20(25-14-15-6-2-1-3-7-15)23-13-5-9-18(23)17-8-4-12-21-19(17)22-16-10-11-16/h1-4,6-8,12,16,18H,5,9-11,13-14H2,(H,21,22) |

InChI Key |

BGZQTTMGNMFITQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)NC4CC4 |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control

Epimerization is critical for achieving the desired trans configuration. Using NaOCH₃ in ethanol at reflux for 12 hours converts cis isomers to trans isomers with ≥90% efficiency. For radical-mediated cyclopropane ring formation, Cp₂TiCl₂ and Mn reduce epoxides selectively, favoring tertiary radical intermediates that cyclize to form 3,3-disubstituted pyrrolidines.

Catalytic Hydrogenation

Pd/C (10% w/w) in ethanol under H₂ (3.9 × 10⁵ Pa) effectively removes benzyl groups without cleaving the cyclopropane ring. Adding chloroform as a co-solvent accelerates hydrogenolysis, reducing reaction times from 12 hours to 7 hours at 50°C.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance throughput. A two-stage system achieves 92% conversion in the cyclopropanation step and 88% yield in the benzylation step, with a total residence time of 2.5 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals: δ 7.35–7.28 (m, 5H, benzyl aromatic), δ 4.52 (s, 2H, CH₂Ph), δ 3.82–3.75 (m, 1H, pyrrolidine N-CH), and δ 0.85–0.78 (m, 4H, cyclopropane CH₂). ¹³C NMR confirms the carbamate carbonyl at δ 155.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) of the deprotected intermediate (C₉H₁₉N₂) gives [M+H]⁺ at m/z 155.1548 (calculated: 155.1553). The benzyl-protected product (C₂₁H₂₅N₃O₂) shows [M+H]⁺ at m/z 351.4.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 254 nm) confirms purity ≥98% with a retention time of 12.3 minutes (acetonitrile:water = 70:30).

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

Core Flexibility: The target compound and its analogs share a benzyl carboxylate-pyrrolidine scaffold but differ in the heterocyclic substituents.

Substituent Effects: The cyclopropylamino group in the target compound introduces ring strain, which may enhance rigidity and metabolic stability compared to linear alkylamino groups in analogs like Benzyl 4-aminopiperidine-1-carboxylate . Substitutions like the 6-amino-2-methylpyridine group () may favor hydrogen bonding interactions but could reduce steric accessibility compared to the cyclopropylamino group .

Research Implications

- Drug Design: The cyclopropylamino group in the target compound may offer advantages in kinase inhibitor design due to its rigid, planar structure, contrasting with the flexible amino groups in piperidine analogs.

- SAR Studies : Comparative studies of these analogs could elucidate substituent effects on target binding, solubility, and pharmacokinetics.

Biological Activity

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly concerning its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating neurological disorders.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 337.4 g/mol

- Functional Groups : Includes a benzyl group, pyrrolidine ring, and a cyclopropylamino-pyridine moiety.

These structural features contribute to its diverse biological activities, particularly in neurological contexts.

Preliminary research indicates that this compound may act as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Compounds with similar structural motifs have demonstrated significant binding affinities to specific receptors involved in neurotransmission and neuroprotection, suggesting that this compound may exhibit analogous properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuropharmacological Effects | Potential role in treating neurological disorders through modulation of nitric oxide pathways. |

| Anticonvulsant Potential | Similar compounds have shown efficacy in animal models for seizures, indicating possible applications. |

| Binding Affinity | Likely to interact with neurotransmitter receptors, enhancing neuroprotective effects. |

Case Studies and Research Findings

- Inhibition Studies : Research indicates that derivatives similar to this compound exhibit inhibitory effects on nNOS. This inhibition could lead to reduced neuroinflammation and improved outcomes in conditions like epilepsy.

- Animal Models : In studies involving animal models, compounds with structural similarities have shown protective effects against seizures induced by pentylenetetrazole (PTZ). These findings suggest that this compound may also possess anticonvulsant properties .

- Pharmacokinetics : The compound's pharmacokinetic profile suggests good permeability and metabolic stability, which are crucial for its potential therapeutic applications. It has shown favorable ADME-Tox properties, indicating low toxicity and good absorption characteristics .

Future Directions

Further investigation into the specific interactions and mechanisms of action of this compound is essential for understanding its full pharmacological potential. Key areas for future research include:

- Detailed binding studies to elucidate receptor interactions.

- Expanded animal model testing to confirm efficacy across different types of seizures.

- Exploration of the compound's role in neuroprotection beyond seizure activity.

Q & A

Q. How can comparative studies with structural analogs inform drug discovery efforts?

- Analog selection : Prioritize compounds with substitutions on the pyridine (e.g., methylthio vs. amino groups) or pyrrolidine rings .

- Activity correlation :

| Analog Substituent | Biological Activity | Reference |

|---|---|---|

| Methylthio (SMe) | Moderate kinase inhibition | |

| Amino (NH₂) | Enhanced receptor binding | |

| Bromo (Br) | Improved metabolic stability |

- SAR analysis : Use clustering algorithms to map substituent effects on potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.